3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-3-1-7(2-4-8)5-15-6-9(11(16)17)10(13)14-15/h1-4,6H,5H2,(H2,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQYUROCMLKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the pyrazole intermediate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions such as the Kolbe-Schmitt reaction or by using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have demonstrated that derivatives of pyrazole compounds, including 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid, exhibit significant antiviral properties. For example, research on pyrazole-based HIV inhibitors showed that certain compounds within this class could effectively inhibit HIV-1 replication without targeting the traditional viral enzymes. This characteristic is particularly valuable in combating drug resistance in HIV therapies .
Cannabinoid Receptor Modulation
The compound has also been investigated for its potential as a cannabinoid receptor modulator. Research indicates that pyrazole derivatives can act as partial agonists for cannabinoid receptors CB1 and CB2, which are implicated in pain management and metabolic disorders. The ability to selectively activate these receptors may lead to safer therapeutic options with reduced central nervous system side effects .
Agricultural Applications
Fungicidal Properties
This compound has shown promise as a fungicide. Its derivatives have been synthesized and tested against various phytopathogenic fungi, demonstrating higher antifungal activity compared to established fungicides like boscalid. This effectiveness makes it a candidate for developing new agricultural treatments aimed at improving crop yields while minimizing environmental impact .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the fungicidal properties of pyrazole derivatives. These studies utilize computational modeling and molecular docking techniques to predict interactions between the compounds and target enzymes in fungi, thus guiding the design of more potent fungicides .
Material Sciences
Polymer Chemistry
In material sciences, pyrazole derivatives are being explored for their utility in polymer chemistry. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing to evaluate how these modifications can lead to advanced materials suitable for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid
- Structure : Substituted with an allyl group (CH₂CH=CH₂) at N1.
- Molecular Formula : C₈H₉N₃O₂ (MW: 179.18 g/mol).
- Key Differences: The allyl group introduces greater conformational flexibility compared to the rigid 4-chlorobenzyl group.
- Synthesis : Single-crystal X-ray studies confirm intermolecular hydrogen bonding stabilizing the crystal lattice .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid
- Structure : Features a 4-chlorophenyl group at C5, 2,4-dichlorophenyl at N1, and a methyl group at C3.
- Molecular Formula : C₁₇H₁₁Cl₃N₂O₂ (MW: 397.64 g/mol).
- Structural refinement via SHELX software (R factor: 0.072) highlights precise crystallographic data .
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid
- Structure : Substituted with a 4-chlorophenyl group at N1 and a hydroxyl group at C4.
- Molecular Formula : C₁₀H₇ClN₂O₃ (MW: 238.63 g/mol).
- Key Differences: The hydroxyl group at C4 introduces polarity, likely affecting solubility and metabolic stability compared to the amino group in the target compound .
Ethyl 3-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Methyl 3-Amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate
- Structure : Features a 2-chlorobenzyl group at N1 and a methyl ester at C4.
- Molecular Formula : C₁₂H₁₂ClN₃O₂ (MW: 265.7 g/mol).
- Key Differences :
Structural and Functional Data Table
Biological Activity
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their role in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Its structure includes:
- An amino group (-NH2)
- A carboxylic acid group (-COOH)
- A chlorobenzyl substituent
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with a similar structure to this compound have shown promising results against various cancer cell lines, including HeLa and HepG2. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | TBD | Induces apoptosis |
| Similar pyrazole derivative | HepG2 | 54.25% growth inhibition | Cell cycle arrest |
| Chalcone derivative | A549 | 193.93 | Apoptotic gene expression modulation |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. The presence of the carboxylic acid group may enhance their efficacy by improving solubility and bioavailability.
Table 2: Anti-inflammatory Effects
| Compound | Model | Effect |
|---|---|---|
| This compound | LPS-induced inflammation in BV-2 cells | Significant reduction in inflammatory markers |
| Related pyrazole compound | Glutamate-induced neurotoxicity in HT-22 cells | Protection against oxidative stress |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. These compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of various substituents at the pyrazole core significantly influences their antimicrobial efficacy.
Table 3: Antimicrobial Activity
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Other derivatives | E. coli, Candida albicans | Varies |
The biological activity of this compound appears to be mediated through several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly in cancer cells.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving a series of pyrazole derivatives showed that those with chlorinated benzyl groups had enhanced anticancer activity compared to their non-chlorinated counterparts.
- Neuroprotective Effects : Research demonstrated that certain pyrazole derivatives could mitigate oxidative stress in neurodegenerative models, suggesting potential applications in treating Alzheimer's disease.
Q & A
Q. What are the standard synthetic routes for 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via multi-step protocols involving:
- Condensation reactions : Starting with substituted pyrazole precursors, such as ethyl 3-amino-1-(4-substituted-benzyl)-1H-pyrazole-4-carboxylate derivatives, followed by hydrolysis to yield the carboxylic acid .
- Protection/deprotection strategies : Amino groups may be protected during synthesis (e.g., using tert-butoxycarbonyl groups) to avoid side reactions .
- Characterization : Intermediates are validated using NMR (¹H/¹³C) and LC-MS. For example, methyl ester analogs are confirmed via proton shifts at δ 3.8–4.2 ppm (ester group) and δ 6.5–7.5 ppm (aromatic protons) .
Q. What analytical methods are critical for assessing the purity and stability of this compound?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is used to quantify purity (>95%), with mobile phases like acetonitrile/water (0.1% TFA) .
- Stability studies : Solutions in DMSO or aqueous buffers are monitored under varying temperatures (-20°C to 25°C) to identify degradation products. Freeze-thaw cycles are minimized to preserve integrity .
Q. How is the crystal structure of this compound determined, and what software is employed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 294 K .
- Refinement : SHELXL (via the SHELX suite) refines structures, achieving R-factors <0.07. Disordered groups (e.g., chlorobenzyl) require constrained refinement .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers?
- Catalytic optimization : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in benzylation steps. Microwave-assisted synthesis reduces reaction times from hours to minutes .
- Regioselectivity control : Substituent positioning on the pyrazole ring (e.g., 4-chlorobenzyl vs. 3-methylbenzyl) is guided by steric and electronic factors. Computational tools (DFT) predict favorable reaction pathways .
Q. What strategies resolve contradictions in pharmacological data across studies?
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from:
- Structural analogs : Minor substitutions (e.g., 4-chlorophenyl vs. 3-pyridylmethyl) alter binding to targets like PPAR-γ or heme oxygenase .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) impact IC₅₀ values. Meta-analyses of datasets are recommended .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., LD transpeptidase). The carboxylic acid group often forms hydrogen bonds with active-site residues .
- ADMET profiling : Tools like SwissADME predict logP (~2.5) and permeability, highlighting potential bioavailability challenges due to the polar carboxylic acid moiety .
Methodological Challenges
Q. What are the best practices for handling hygroscopic or light-sensitive derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
